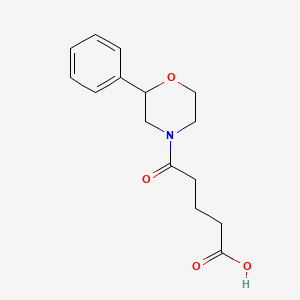

5-Oxo-5-(2-phenylmorpholino)pentanoic acid

Description

Systematic Nomenclature and Structural Characterization of 5-Oxo-5-(2-phenylmorpholino)pentanoic Acid

The precise identification of a chemical compound is established through its systematic nomenclature and structural properties. The internationally recognized IUPAC (International Union of Pure and Applied Chemistry) name for this molecule is 5-oxo-5-(2-phenylmorpholin-4-yl)pentanoic acid . mdpi.com Its structure is characterized by a five-carbon pentanoic acid chain. An oxo (or ketone) group is located at the C5 position, which is also the point of attachment for a 2-phenylmorpholino group via an amide linkage. The morpholine (B109124) ring is substituted with a phenyl group at its second position.

Key identifiers and properties of the compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 5-oxo-5-(2-phenylmorpholin-4-yl)pentanoic acid |

| CAS Number | 1184031-00-2 |

| Molecular Formula | C₁₅H₁₉NO₄ |

| Molecular Weight | 277.32 g/mol |

Classification within Organic Chemistry: Carboxylic Acid Derivatives and Heterocyclic Compounds

From a classification standpoint, this compound belongs to two principal categories of organic compounds: carboxylic acid derivatives and heterocyclic compounds. The presence of both a carboxylic acid functional group and a nitrogen-containing morpholine ring defines its chemical nature and potential reactivity.

The backbone of the molecule is directly related to glutaric acid, a simple five-carbon dicarboxylic acid. bldpharm.comresearchgate.net this compound can be formally described as a mono-amide derivative of glutaric acid. In this structure, one of the two carboxylic acid groups of glutaric acid has been converted into an amide by forming a covalent bond with the nitrogen atom of 2-phenylmorpholine. The other carboxylic acid group remains intact at the opposite end of the carbon chain. This relationship is crucial for understanding its synthetic origins and chemical properties.

| Compound | Structure | Key Features |

| Glutaric Acid | HOOC-(CH₂)₃-COOH | A linear five-carbon dicarboxylic acid. researchgate.net |

| Glutaramic Acid (a glutaric acid monoamide) | H₂N-CO-(CH₂)₃-COOH | One carboxyl group is converted to a primary amide. nih.gov |

| This compound | C₆H₅-C₄H₇NO-CO-(CH₂)₃-COOH | One carboxyl group is converted to a tertiary amide with 2-phenylmorpholine. |

The molecule also contains a morpholine ring, which is a six-membered heterocyclic compound featuring both an amine (nitrogen) and an ether (oxygen) functional group. fda.gov In medicinal chemistry, the morpholine ring is considered a "privileged pharmacophore" due to its frequent appearance in a wide range of biologically active compounds and approved drugs. mdpi.com Its inclusion in a molecule can enhance properties such as aqueous solubility and metabolic stability, and its ability to form hydrogen bonds can be crucial for binding to biological targets. fda.gov The presence of the phenyl group at the 2-position of the morpholine ring in this compound adds a bulky, hydrophobic aromatic moiety, further diversifying its structural and electronic profile.

Emergence and Relevance of this compound in Academic and Preclinical Investigations

The emergence of this compound in the scientific domain is primarily as a research chemical and a potential building block for organic synthesis. A review of publicly available scientific literature indicates that specific, in-depth academic or preclinical studies focusing on the biological activities of this particular compound are not widely documented.

Its relevance is therefore largely theoretical at present, based on the well-established importance of its constituent chemical motifs. The combination of a free carboxylic acid, a keto-amide linker, and a substituted morpholine ring presents a versatile scaffold. This structure could potentially be utilized by researchers for the synthesis of more complex molecules for investigation in various fields, including drug discovery and materials science. The presence of multiple functional groups allows for a variety of potential chemical modifications, making it a candidate for inclusion in chemical libraries used for screening and lead compound generation. However, dedicated research into its specific effects and applications has yet to be extensively published.

Structure

3D Structure

Properties

IUPAC Name |

5-oxo-5-(2-phenylmorpholin-4-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(7-4-8-15(18)19)16-9-10-20-13(11-16)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLVWGSLQWOGBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)CCCC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodological Innovations for 5 Oxo 5 2 Phenylmorpholino Pentanoic Acid and Its Analogues

De Novo Synthesis of 5-Oxo-5-(2-phenylmorpholino)pentanoic Acid

The de novo synthesis of this compound is centered on the strategic formation of an amide bond between a five-carbon dicarboxylic acid backbone and the 2-phenylmorpholine heterocycle. The primary challenge lies in achieving selective acylation of the amine under conditions that preserve the carboxylic acid functionality at the other end of the pentanoic acid chain.

The most direct and widely employed pathway for synthesizing the target compound involves the ring-opening acylation of glutaric anhydride with 2-phenylmorpholine. This reaction is a classic example of nucleophilic acyl substitution, where the secondary amine of the 2-phenylmorpholine acts as a nucleophile, attacking one of the carbonyl carbons of the cyclic anhydride. This process cleaves the anhydride ring to form a stable amide bond and simultaneously generates a terminal carboxylic acid, yielding the desired product in a single, atom-economical step.

Alternative pathways, while often more circuitous, offer flexibility for substrate modification. One such method begins with glutaric acid monomethyl ester. The free carboxylic acid can be converted to an acid chloride using a chlorinating agent like thionyl chloride (SOCl₂). This activated acyl chloride is then reacted with 2-phenylmorpholine to form the amide. A final saponification step is required to hydrolyze the methyl ester and reveal the terminal carboxylic acid. This multi-step approach allows for the protection of one carboxylic acid group while the other is activated for amidation.

| Pathway | Key Reagents | Advantages | Disadvantages |

| Ring-Opening Acylation | Glutaric anhydride, 2-Phenylmorpholine | Single step, high atom economy, mild conditions. | Limited to symmetrical anhydrides for direct synthesis. |

| Acyl Chloride Route | Glutaric acid monoester, Thionyl chloride, 2-Phenylmorpholine, Base (e.g., NaOH) | Allows for differential protection of carboxyl groups. | Multi-step process, use of hazardous reagents (SOCl₂). |

| Peptide Coupling | Glutaric acid, 2-Phenylmorpholine, Coupling agents (e.g., DCC, EDC) | High yields, mild conditions suitable for sensitive substrates. | High cost of coupling reagents, potential for side products. |

This interactive table summarizes various synthetic pathways for this compound.

The efficiency of the synthesis, particularly the ring-opening of glutaric anhydride, is highly dependent on reaction conditions. The optimization of parameters such as solvent, temperature, and reaction time is critical for maximizing product yield and minimizing impurities.

Polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or 1,4-dioxane are typically preferred for this reaction. These solvents effectively dissolve the reactants without interfering with the nucleophilic attack. The reaction generally proceeds efficiently at room temperature, although gentle heating (40-50 °C) can be employed to increase the reaction rate. The progress is often monitored by techniques like thin-layer chromatography (TLC) until the starting material is consumed, which typically occurs within a few hours. Upon completion, the product can be isolated through an acidic workup to ensure the carboxylic acid is in its protonated form, followed by extraction and solvent evaporation.

| Parameter | Condition | Effect on Yield/Purity | Rationale |

| Solvent | Dichloromethane (DCM) | High | Excellent solubility for reactants, non-reactive. |

| Tetrahydrofuran (THF) | High | Good solubility, slightly higher boiling point for heating. | |

| Acetonitrile | Moderate | Can sometimes participate in side reactions. | |

| Temperature | 25 °C (Room Temp) | Good | Sufficient for reaction to proceed, minimizes side products. |

| 50 °C | Excellent | Increases reaction rate, reducing overall reaction time. | |

| Reaction Time | 2-4 hours | Optimal | Typically sufficient for complete conversion at room or elevated temp. |

| > 12 hours | No significant change | Prolonged times may lead to minor degradation. |

This interactive table illustrates the impact of different reaction conditions on the synthesis of the pentanoic acid core.

The 2-phenylmorpholine moiety is a crucial component of the target molecule. This heterocyclic amine is a chiral compound, existing as (R)- and (S)-enantiomers. The synthesis of enantiomerically pure 2-phenylmorpholine is an important prerequisite. One common synthetic route involves the deprotection of a commercially available precursor, such as (S)-tert-butyl 2-phenylmorpholine-4-carboxylate. chemicalbook.com This is typically achieved by treating the precursor with a strong acid, like hydrochloric acid in dioxane, which cleaves the tert-butylcarbonyl (Boc) protecting group to yield the free secondary amine. chemicalbook.com The synthesis of various substituted phenylmorpholines has been explored for their potential applications in medicinal chemistry. wikipedia.orgwikipedia.org

Derivatization of the 2-phenylmorpholine can be achieved either before or after its coupling to the pentanoic acid chain. Substituents can be introduced onto the phenyl ring, for example, to modulate the electronic or steric properties of the final molecule.

Total Synthesis Approaches for Related Pentanoic Acid Derivatives

The methodologies used to synthesize the title compound can be extended to create a diverse library of related pentanoic acid derivatives. These strategies often employ versatile precursors and advanced reaction schemes to rapidly generate structural analogues.

Glutaric anhydride is a highly valuable precursor in organic synthesis due to its ability to react with a wide range of nucleophiles to form 5-substituted pentanoic acids. The reaction is not limited to simple amines; for instance, glutaric anhydride can react with imines in the Castagnoli-Cushman reaction to produce substituted piperidinones, which are δ-lactams. researchgate.netnih.gov This highlights the anhydride's versatility in constructing different heterocyclic and open-chain structures.

Other cyclic anhydrides serve as homologous precursors for synthesizing related compounds. Succinic anhydride, for example, undergoes similar amidation reactions to produce 4-oxo-4-(substituted)butanoic acids. researchgate.net The choice of anhydride dictates the length of the resulting carboxylic acid chain, providing a straightforward method for generating structural diversity.

| Anhydride Precursor | Reactant | Product Class |

| Glutaric Anhydride | Amine (e.g., 2-phenylmorpholine) | 5-Oxo-5-(amino)pentanoic acid |

| Succinic Anhydride | Amine (e.g., 2-aminothiazole) | 4-Oxo-4-(amino)butanoic acid researchgate.net |

| Homophthalic Anhydride | Imine | Tetrahydroisoquinoline derivative researchgate.net |

| Diglycolic Anhydride | Imine | 5-Oxomorpholine-2-carboxylic acid nih.gov |

This interactive table demonstrates the use of various anhydride precursors in the synthesis of diverse amido-carboxylic acids.

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the combination of three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.gov MCRs are highly convergent and efficient, making them ideal for the rapid generation of molecular libraries. nih.gov

While a direct MCR for this compound is not straightforward, MCRs like the Ugi or Passerini reactions can be adapted to synthesize complex analogues. baranlab.org For example, a Ugi four-component reaction could theoretically combine a dicarboxylic acid (like glutaric acid), an amine, an aldehyde or ketone, and an isocyanide. This would generate a complex peptide-like molecule containing a pentanoic acid backbone with extensive and varied substitutions at multiple points, a feat that would require many steps using traditional linear synthesis. The ability to vary each of the four components allows for the creation of vast chemical diversity from readily available starting materials. nih.gov

Enantioselective and Stereoselective Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound is critically dependent on the stereoselective construction of the chiral 2-phenylmorpholine core. Advanced synthetic strategies have focused on establishing the desired stereochemistry at the C2 position of the morpholine (B109124) ring, which is subsequently acylated to introduce the pentanoic acid side chain. Methodologies such as asymmetric hydrogenation have proven to be highly effective in producing enantiomerically enriched 2-phenylmorpholine, the key precursor to the final compound.

A prominent and highly efficient method for the synthesis of 2-substituted chiral morpholines is the asymmetric hydrogenation of dehydromorpholine precursors. nih.govasiaresearchnews.comajchem-a.com This approach utilizes a chiral catalyst to control the stereochemical outcome of the hydrogenation reaction, leading to high yields and excellent enantioselectivities.

One notable strategy involves the use of a bisphosphine-rhodium catalyst with a large bite angle for the asymmetric hydrogenation of N-acyl dehydromorpholines. nih.govajchem-a.com This method has been demonstrated to be effective for a variety of 2-substituted dehydromorpholines, affording the corresponding chiral morpholines in quantitative yields and with enantiomeric excesses (ee) of up to 99%. nih.govajchem-a.com The N-acyl group plays a crucial role in activating the enamine substrate for hydrogenation. ajchem-a.com

The general reaction scheme for this asymmetric hydrogenation is as follows:

Scheme 1: Asymmetric Hydrogenation of N-acyl-2-phenyl-dehydromorpholine

The success of this methodology is highlighted by the consistently high enantioselectivities achieved for substrates with various substituents on the phenyl ring. For instance, both electron-donating and electron-withdrawing groups on the aromatic ring of the 2-phenyl substituent resulted in excellent enantioselectivities, often reaching 99% ee. nih.gov The reaction conditions, including the choice of solvent, temperature, and pressure, can be optimized to maximize both yield and enantioselectivity.

The following table summarizes the results of the asymmetric hydrogenation for the synthesis of various N-acyl-2-phenylmorpholine derivatives, which are direct precursors to the chiral 2-phenylmorpholine core of the target molecule.

| Substrate (N-acyl group) | Catalyst | Solvent | Temp (°C) | Pressure (atm) | Yield (%) | ee (%) |

| N-Boc | Rh(COD)₂BF₄ / (R)-SKP | Toluene | 30 | 50 | >99 | 93 |

| N-Cbz | Rh(COD)₂BF₄ / (R)-SKP | Toluene | 30 | 50 | >99 | 94 |

| N-acetyl | Rh(COD)₂BF₄ / (R)-SKP | Toluene | 30 | 50 | >99 | 92 |

Data sourced from studies on the asymmetric hydrogenation of dehydromorpholines. nih.gov

Once the enantiomerically pure N-acyl-2-phenylmorpholine is obtained, the acyl protecting group can be removed to yield the chiral 2-phenylmorpholine. For example, a tert-butoxycarbonyl (Boc) group can be removed under acidic conditions, such as with hydrochloric acid in dioxane. researchgate.net

The final step in the synthesis of this compound involves the N-acylation of the chiral 2-phenylmorpholine with a suitable derivative of pentanoic acid. A common and effective method for this transformation is the reaction of the amine with glutaric anhydride. This reaction typically proceeds under mild conditions to open the anhydride ring and form the desired amide bond, resulting in the final product with the retention of stereochemistry at the C2 position of the morpholine ring.

Scheme 2: N-acylation of (S)-2-phenylmorpholine with glutaric anhydride

In Vitro and Ex Vivo Biological Investigations of 5 Oxo 5 2 Phenylmorpholino Pentanoic Acid and Its Analogues Excluding Human Clinical Data

Molecular Target Identification and Interaction Studies

There is no specific information available in the search results regarding the enzyme inhibition or activation profiles of 5-Oxo-5-(2-phenylmorpholino)pentanoic acid.

There is no specific information available in the search results regarding the receptor binding and ligand-mediated signal transduction of this compound.

There is no specific information available in the search results regarding the interactions of this compound with specific protein families and biomolecules.

Cellular Pharmacology and Phenotypic Screening

There is no specific information available in the search results regarding the modulation of cell proliferation and apoptosis in preclinical cell lines by this compound.

There is no specific information available in the search results regarding the influence of this compound on inflammatory pathways and immunomodulatory responses in cell-based assays.

Antimicrobial and Anti-Biofilm Activities in Model Organisms

No studies were identified that specifically investigated the antimicrobial or anti-biofilm properties of this compound or its analogues in any model organisms. Therefore, there is no data available to report on its potential efficacy against bacteria, fungi, or other microorganisms, nor on its ability to inhibit biofilm formation.

Metabolic Reprogramming Effects in Cellular Models

There is currently no published research describing the effects of this compound on metabolic reprogramming in any cellular models. Investigations into how this compound might alter cellular metabolic pathways, such as glycolysis or oxidative phosphorylation, have not been reported in the scientific literature.

Metabolic Fate and Biotransformation Pathways in Non-Human Biological Systems

The metabolic fate and biotransformation of this compound have not been specifically studied in any non-human biological systems. The following subsections detail the lack of available data for each stage of metabolic processing.

Phase I Oxidative Metabolism and Metabolite Identification in Animal Models and In Vitro Systems

No studies have been conducted to identify the Phase I oxidative metabolites of this compound in animal models or in vitro systems. Consequently, there is no information available on the specific oxidative reactions, such as hydroxylation, oxidation, or dealkylation, that this compound may undergo.

Phase II Conjugation Reactions and Metabolite Profiling in Animal Models

There is no available data on the Phase II conjugation reactions of this compound or its potential Phase I metabolites in animal models. Research into the conjugation of this compound with endogenous molecules like glucuronic acid, sulfate, or glutathione (B108866) has not been reported.

Role of Cytochrome P450 Isoenzymes and Other Metabolizing Enzymes in Compound Transformation

The specific cytochrome P450 isoenzymes or other metabolizing enzymes involved in the transformation of this compound have not been identified. There are no studies available that have investigated the enzymatic pathways responsible for the metabolism of this particular compound.

Excretion Pathways and Pharmacokinetic Considerations in Preclinical Species

Information regarding the excretion pathways and pharmacokinetic parameters of this compound in any preclinical species is not available in the current scientific literature. Studies detailing its absorption, distribution, metabolism, and excretion (ADME) profile have not been published.

In-depth Analysis of this compound Derivatives Reveals Limited Publicly Available Research Data

Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of publicly available research specifically focused on the structure-activity relationship (SAR) and computational studies of "this compound" and its derivatives. Despite extensive inquiries into systematic derivatization, biological activity, and computational modeling of this specific compound, the required detailed research findings to construct an article based on the provided outline are not present in the accessible scientific domain.

The initial investigation sought to uncover studies detailing the influence of chemical modifications on the biological activity of this compound. This included exploring the effects of substituents on the pentanoic acid portion of the molecule, as well as modifications to the phenyl and morpholine (B109124) rings. The goal was to elucidate key pharmacophoric elements—the essential structural features responsible for the compound's biological interactions—and their contributions to potency and selectivity.

Furthermore, the inquiry extended to advanced computational chemistry approaches, aiming to find molecular docking simulations that could shed light on the interactions between these compounds and their biological targets at a molecular level. Additionally, the search included efforts to identify any Quantitative Structure-Activity Relationship (QSAR) models, which are mathematical models that relate the chemical structure of a compound to its biological activity, for this specific class of molecules.

While general information exists on the individual components of the molecule—such as pentanoic acid derivatives, phenylmorpholines, and general methodologies for SAR, molecular docking, and QSAR studies—the specific and detailed experimental and computational data required to populate the requested article structure for this compound is not available in the reviewed literature.

Consequently, a scientifically accurate and detailed article that strictly adheres to the requested outline focusing solely on this compound cannot be generated at this time due to the absence of specific research data in the public domain.

Structure Activity Relationship Sar and Computational Studies of 5 Oxo 5 2 Phenylmorpholino Pentanoic Acid Derivatives

Advanced Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Conformation, Electronic Properties, and Reactivity

Density Functional Theory (DFT) is a powerful computational method utilized to investigate the electronic structure of many-body systems, such as atoms and molecules. In the context of drug design and medicinal chemistry, DFT calculations provide deep insights into the conformational preferences, electronic properties, and reactivity of molecules like 5-Oxo-5-(2-phenylmorpholino)pentanoic acid and its derivatives. These calculations help in understanding how structural modifications can influence the biological activity of a compound.

The geometry of a molecule is optimized using DFT methods, such as the widely used Becke's three-parameter and Lee–Yang–Parr hybrid functional (B3LYP) combined with a suitable basis set (e.g., 6-31G**), to find its most stable three-dimensional conformation (lowest energy state). espublisher.com This process is crucial as the conformation of a molecule dictates how it will interact with its biological target.

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. espublisher.com A smaller energy gap suggests higher reactivity. For instance, in a study of 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione and its derivatives, the HOMO-LUMO gap was found to be in the range of 3.38 to 4.01 eV, indicating good kinetic stability. espublisher.com

Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This information is invaluable for predicting how a ligand might interact with a protein's active site through electrostatic or hydrogen bonding interactions.

Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be calculated to quantify the reactivity of the derivatives. researchgate.net These quantum chemical parameters provide a theoretical basis for understanding the structure-activity relationships within a series of compounds.

Below is a representative data table illustrating the type of information that can be obtained from DFT calculations for a series of hypothetical derivatives of a bioactive compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Electronegativity (χ) | Electrophilicity Index (ω) |

| Derivative 1 | -6.25 | -2.15 | 4.10 | 2.05 | 4.20 | 4.30 |

| Derivative 2 | -6.10 | -2.50 | 3.60 | 1.80 | 4.30 | 5.14 |

| Derivative 3 | -6.40 | -2.00 | 4.40 | 2.20 | 4.20 | 4.01 |

| Derivative 4 | -5.95 | -2.65 | 3.30 | 1.65 | 4.30 | 5.60 |

This table contains illustrative data and does not represent actual experimental values for this compound derivatives.

Molecular Dynamics Simulations to Explore Binding Stability and Conformational Changes

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. mdpi.com In drug discovery, MD simulations are instrumental in exploring the binding stability of a ligand to its protein target and observing any conformational changes that occur upon binding. nih.govnih.gov These simulations provide a dynamic view of the protein-ligand complex, complementing the static picture offered by molecular docking.

An MD simulation begins with the docked pose of the ligand within the protein's binding site. The entire system, including the protein, ligand, and surrounding solvent (typically water), is then subjected to a simulation for a specific duration, often ranging from nanoseconds to microseconds. mdpi.com The simulation calculates the trajectories of atoms by integrating Newton's laws of motion, providing insights into the flexibility of the complex and the nature of the intermolecular interactions.

Several parameters are analyzed from the MD simulation trajectory to assess the stability of the protein-ligand complex. The Root Mean Square Deviation (RMSD) of the protein and ligand atoms is calculated over the simulation time. A stable RMSD value indicates that the system has reached equilibrium and the ligand remains stably bound in the active site. For example, in a study of morpholine-substituted tetrahydroquinoline derivatives as mTOR inhibitors, MD simulations over 100 nanoseconds confirmed stable protein-ligand interactions. mdpi.com

The Root Mean Square Fluctuation (RMSF) is another important parameter that measures the fluctuation of individual amino acid residues. This helps to identify which parts of the protein are flexible and which are rigid upon ligand binding.

Furthermore, MD simulations allow for the calculation of binding free energy using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). This provides a more accurate estimation of the binding affinity compared to the scoring functions used in molecular docking.

The detailed analysis of hydrogen bonds and hydrophobic interactions throughout the simulation reveals the key residues responsible for anchoring the ligand in the binding pocket. This information is crucial for understanding the structure-activity relationship and for designing derivatives with improved binding affinity and selectivity.

Below is an example of a data table summarizing key metrics from an MD simulation study for a set of hypothetical protein-ligand complexes.

| Complex | Average RMSD (Å) | Average RMSF (Å) | Binding Free Energy (kcal/mol) | Key Interacting Residues |

| Protein-Derivative 1 | 1.8 ± 0.3 | 1.2 ± 0.2 | -8.5 | Lys76, Asp184, Phe185 |

| Protein-Derivative 2 | 1.5 ± 0.2 | 1.1 ± 0.1 | -9.8 | Lys76, Tyr132, Asp184 |

| Protein-Derivative 3 | 2.5 ± 0.5 | 1.9 ± 0.4 | -7.2 | Asp184, Phe185 |

| Protein-Derivative 4 | 1.6 ± 0.2 | 1.0 ± 0.2 | -10.5 | Lys76, Tyr132, Asp184, Val186 |

This table contains illustrative data and does not represent actual experimental values for this compound derivatives.

Conceptual Framework for Therapeutic Applications and Molecular Mechanisms Preclinical Focus Only

Potential Roles in Disease Modulation Based on Preclinical Biological Activities

The therapeutic potential of 5-Oxo-5-(2-phenylmorpholino)pentanoic acid can be hypothesized based on the established preclinical activities of its constituent chemical motifs. Phenylmorpholine derivatives are recognized for their wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. Similarly, pentanoic acid and its derivatives have demonstrated promising preclinical activity in oncology and immunology.

Therapeutic Hypotheses in Oncology: Differentiation-Inducing Agents and Anti-Proliferatives

Preclinical studies on pentanoic acid derivatives, such as valeric acid, have revealed significant anti-proliferative effects across various cancer cell lines, including liver cancer. nih.gov These compounds can inhibit cell proliferation, colony formation, and cell invasion. nih.gov One of the key mechanisms identified is the inhibition of histone deacetylases (HDACs). nih.gov Phenyl/naphthylacetyl pentanoic acid derivatives have also shown effective cytotoxic properties, potentially through dual inhibition of MMP-2 and HDAC8. tandfonline.comnih.gov

Morpholine-containing compounds have also demonstrated significant cytotoxic activity against various cancer cell lines, including breast (MCF-7), lung (A549), and neuroblastoma (SHSY-5Y). Mechanistic studies suggest that these compounds can induce apoptosis and cause cell cycle arrest.

Based on these findings, it is hypothesized that this compound could exhibit anti-cancer properties by:

Inducing cell differentiation and apoptosis: By potentially inhibiting HDACs, the compound could alter gene expression, leading to cell cycle arrest and programmed cell death.

Exerting direct cytotoxic effects: The phenylmorpholine moiety may contribute to direct anti-proliferative activity against various tumor cell types.

Table 1: Preclinical Anticancer Activity of Analogous Compounds

| Compound Class | Model | Key Findings |

| Pentanoic Acid Derivatives | Liver Cancer Cell Lines (Hep3B, SNU-449, HepG2) | Inhibition of cell proliferation, colony formation, and invasion; HDAC inhibition. nih.gov |

| Phenyl/naphthylacetyl Pentanoic Acid Derivatives | Leukemia Cell Line (Jurkat E6.1) | Good cytotoxicity; DNA deformation and increased reactive oxygen species. tandfonline.comnih.gov |

| Morpholine-Substituted Quinazolines | A549, MCF-7, SHSY-5Y Cancer Cell Lines | Significant cytotoxic activity; induction of apoptosis. |

Strategies in Inflammatory and Autoimmune Disorders: Kinase Inhibition and Immunomodulation

The structural components of this compound suggest a potential role in modulating inflammatory and autoimmune responses. Phenylmorpholine derivatives are known to interact with various molecular targets, including kinases, which are pivotal in immune signaling. nih.govnih.gov Inhibition of kinases such as Janus kinases (JAKs) is a validated strategy in the treatment of autoimmune diseases. nih.gov

Pentanoic acid, as a short-chain fatty acid (SCFA), has well-documented immunomodulatory effects. SCFAs can influence the activity of various immune cells, including T cells and B cells, and modulate the production of cytokines. For instance, a pyrrole derivative of propanoic acid has been shown to exhibit potent anti-inflammatory activity by reducing serum TNF-α and elevating TGF-β1 levels in a preclinical model of systemic inflammation. mdpi.comnih.gov

Therefore, this compound could potentially modulate inflammatory and autoimmune disorders through:

Kinase Inhibition: The phenylmorpholine moiety may target specific kinases involved in inflammatory signaling cascades.

Immunomodulation: The pentanoic acid backbone could exert immunomodulatory effects similar to other SCFAs, potentially by influencing cytokine production and immune cell function.

Table 2: Preclinical Anti-inflammatory and Immunomodulatory Activity of Analogous Compounds

| Compound Class | Model | Key Findings |

| Pyrrole-propanoic Acid Derivative | Carrageenan-induced paw edema and LPS-induced systemic inflammation in rats | Significant reduction in paw edema; decreased serum TNF-α and increased TGF-β1. mdpi.comnih.gov |

| Kinase Inhibitors (General) | Preclinical models of autoimmunity | Attenuation of disease symptoms through inhibition of key signaling kinases like IRAK4 and JAKs. nih.gov |

Antimicrobial Development: Biofilm Inhibition and Virulence Factor Modulation

Both morpholine (B109124) and pentanoic acid derivatives have shown promise in preclinical antimicrobial research. Morpholine-containing compounds have been investigated as potential antibiotic adjuvants, demonstrating the ability to enhance the efficacy of existing antibiotics against multidrug-resistant bacteria. nih.gov Some synthetic compounds have been shown to inhibit biofilm formation by common bacteria at very low concentrations. mdpi.com

Short-chain fatty acids, including pentanoic acid, can modulate the growth and virulence of enteric pathogens. At colonic pH, SCFAs can inhibit the growth of pathosymbiont E. coli and down-regulate the expression of virulence genes. nih.govnih.gov They can also reduce the motility and biofilm formation of Salmonella strains. mdpi.com The antimicrobial mechanisms of fatty acids can include disruption of the bacterial membrane and reduction of intracellular pH. mdpi.comnih.gov

Based on this evidence, potential antimicrobial strategies for this compound could involve:

Inhibition of Biofilm Formation: The compound may interfere with the ability of bacteria to form protective biofilms, rendering them more susceptible to antibiotics and host immune responses.

Modulation of Virulence Factors: It could potentially suppress the expression of key virulence factors, thereby attenuating the pathogenicity of bacteria.

Table 3: Preclinical Antimicrobial Activity of Analogous Compounds

| Compound Class | Model | Key Findings |

| Morpholine-containing 5-Arylideneimidazolones | Methicillin-resistant S. aureus (MRSA) | Significantly reduced oxacillin minimum inhibitory concentrations (MICs). nih.gov |

| Synthetic compounds (MHY1383, MHY1387) | E. coli, B. subtilis, S. aureus | Inhibition of biofilm formation at picomolar to nanomolar concentrations. mdpi.com |

| Short-Chain Fatty Acids (including pentanoic acid) | Pathosymbiont E. coli | Inhibition of growth and downregulation of virulence gene expression. nih.govnih.gov |

| Short-Chain Fatty Acids (including pentanoic acid) | Salmonella strains | Reduction in motility and biofilm formation. mdpi.com |

Mechanistic Insights into Molecular Action

Understanding the molecular mechanisms underlying the potential therapeutic effects of this compound is crucial for its further development. Based on its structural components, several avenues for its mechanism of action can be postulated.

Elucidation of Downstream Signaling Cascades and Transcriptomic Changes

The biological activities of phenylmorpholine and pentanoic acid derivatives are mediated through the modulation of specific signaling pathways and subsequent changes in gene expression.

For instance, pentanoic acid has been shown to induce the production of thymic stromal lymphopoietin (TSLP), an important cytokine in allergic inflammation, through the Gq/11 and Rho-associated protein kinase (ROCK) signaling pathway in keratinocytes. nih.gov In the context of cancer, quinazoline derivatives, which can incorporate a morpholine moiety, have been found to induce apoptosis by mediating the Sirt1/Caspase 3 signaling pathway. nih.gov

Transcriptomic analyses of cells treated with carboxylic acids have revealed significant alterations in gene expression related to photosynthesis, cell wall integrity, biotic stress responses, and protein synthesis. nih.gov These studies indicate that changes in carboxylic acid levels can be perceived by cells and trigger broad transcriptional reprogramming.

Therefore, the molecular action of this compound could involve:

Modulation of Kinase-Mediated Signaling: If the phenylmorpholine moiety inhibits specific kinases, this would lead to the modulation of downstream signaling cascades, affecting cell proliferation, survival, and inflammatory responses.

Alteration of Gene Expression: Through potential HDAC inhibition or other epigenetic mechanisms, the pentanoic acid component could lead to widespread changes in the transcriptome, influencing various cellular processes.

Investigation of Off-Target Effects and Polypharmacology in Preclinical Systems

The concept of polypharmacology, where a single drug interacts with multiple targets, is increasingly recognized as a key factor in the efficacy and side-effect profile of therapeutic agents. wikipedia.orgnih.gov Given the dual pharmacophoric nature of this compound, it is plausible that it could exhibit polypharmacological properties.

Phenylmorpholine derivatives have been shown to interact with a variety of receptors and enzymes. wikipedia.org Similarly, pentanoic acid and other SCFAs can act through multiple mechanisms, including G-protein coupled receptors and inhibition of HDACs. The combination of these two moieties in a single molecule could lead to a complex pharmacological profile with both intended and unintended (off-target) effects.

A thorough preclinical evaluation would be necessary to map the full spectrum of molecular interactions of this compound. This would involve screening against a broad panel of kinases, receptors, and enzymes to identify its primary targets and any significant off-target activities. Understanding the polypharmacology of this compound will be essential for predicting its therapeutic potential and potential liabilities.

Future Research Trajectories for 5 Oxo 5 2 Phenylmorpholino Pentanoic Acid

Exploration of Diverse Chemical Space through Combinatorial Synthesis

Combinatorial synthesis stands as a powerful strategy to rapidly generate a large library of analogues from a core scaffold, such as 5-Oxo-5-(2-phenylmorpholino)pentanoic acid. This high-throughput approach allows for the systematic modification of different parts of the molecule to explore the structure-activity relationship (SAR) and optimize pharmacological properties. nih.govnih.gov By creating a diverse set of derivatives, researchers can identify compounds with enhanced potency, selectivity, and improved drug-like characteristics.

Key areas for modification on the this compound scaffold include:

The Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions (ortho, meta, para) can modulate electronic properties and steric interactions, potentially enhancing binding affinity to a target.

The Pentanoic Acid Chain: The length of the aliphatic chain can be altered, or substitutions can be made along the chain to influence flexibility and interactions with target proteins. The carboxylic acid group can also be esterified or converted to an amide to modify polarity and cell permeability.

The Morpholine (B109124) Ring: While the morpholine ring itself is often crucial for conferring favorable properties like water solubility, subtle modifications could be explored, although this is often a less common strategy. researchgate.net

| Molecular Region | Type of Modification | Potential Functional Groups (Examples) | Objective |

|---|---|---|---|

| Phenyl Ring | Substitution (R1) | -F, -Cl, -Br, -CH3, -OCH3, -CF3, -NO2 | Modulate lipophilicity, electronic properties, and target binding. |

| Pentanoic Acid Chain | Chain Length Variation (n) | n = 2, 3, 4 (butanoic, propanoic, hexanoic acid derivatives) | Optimize linker length for ideal target engagement. |

| Carboxylic Acid Terminus | Functional Group Conversion (R2) | -COOCH3 (Methyl ester), -CONH2 (Amide), -CON(CH3)2 (Dimethylamide) | Improve cell permeability, metabolic stability, and prodrug potential. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process by accelerating the identification and optimization of lead compounds. nih.govresearchgate.net For the derivatives of this compound generated through virtual or actual combinatorial synthesis, AI/ML models can be employed to predict a wide range of properties, thereby prioritizing the most promising candidates for synthesis and biological testing. This computational pre-screening saves significant time and resources. nih.govresearchgate.net

Applications of AI/ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build models that correlate structural features of the synthesized derivatives with their biological activity. mdpi.com

ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of novel compounds, helping to identify candidates with favorable pharmacokinetic properties and low toxicity risk early in the process. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties like high target affinity and drug-likeness. researchgate.net

| AI/ML Model Type | Application | Predicted Endpoint |

|---|---|---|

| Deep Neural Networks (DNN) | QSAR, ADMET Prediction | Target binding affinity, solubility, permeability, potential toxicity (e.g., hepatotoxicity, cardiotoxicity). mdpi.com |

| Support Vector Machines (SVM) | Classification of active vs. inactive compounds | Biological activity classification. |

| Generative Adversarial Networks (GANs) | De Novo Drug Design | Novel molecular structures with optimized properties. |

| Recurrent Neural Networks (RNN) | Molecular Representation and Generation | Generation of novel chemical structures in SMILES format. |

Development of Advanced In Vitro and Ex Vivo Models for Comprehensive Biological Evaluation

To bridge the gap between preclinical research and clinical outcomes, there is a growing emphasis on using more physiologically relevant biological models. mdpi.com For a compound like this compound, which may target the central nervous system (CNS), advanced in vitro and ex vivo models can provide more accurate predictions of human responses compared to traditional 2D cell cultures or animal models. nih.govmdpi.com

These advanced models include:

Human Induced Pluripotent Stem Cells (iPSCs): iPSCs can be differentiated into various cell types, such as neurons and astrocytes, allowing for the creation of patient-specific disease models. nih.gov This technology is crucial for studying neurodegenerative or psychiatric disorders.

3D Organoids: These are self-assembled, three-dimensional cell cultures that mimic the microanatomy and functionality of human organs, such as the brain ("brain organoids"). mdpi.com They allow for the study of complex cell-cell interactions and developmental processes.

Organ-on-a-Chip (OOC) / Microphysiological Systems (MPS): These microfluidic devices recreate the physiological environment of human organs, including mechanical cues and fluid flow, offering a dynamic system for studying drug efficacy and toxicity. nih.gov

Organotypic Slice Cultures: These ex vivo models use thin slices of brain tissue from rodents that largely preserve the complex neural circuitry, making them suitable for studying network-level effects of a compound. mdpi.com

| Model Type | Description | Advantages for Studying CNS-active Compounds | Limitations |

|---|---|---|---|

| Traditional 2D Cell Culture | Cells grown as a monolayer on a flat surface. | High-throughput, low cost, reproducible. mdpi.com | Lacks physiological relevance and cell-cell interactions. nih.gov |

| Human iPSC-derived Neurons | Neurons differentiated from reprogrammed somatic cells. nih.gov | Human-specific genetics, potential for personalized medicine. nih.gov | Functional immaturity compared to adult neurons. mdpi.com |

| Brain Organoids | Self-organizing 3D cultures mimicking brain architecture. mdpi.com | Recapitulates aspects of human brain development and cytoarchitecture. mdpi.com | Lack of vascularization, variability between organoids. |

| Organotypic Brain Slices | Cultured thin slices of living brain tissue. mdpi.com | Preserves native tissue structure and synaptic circuitry. mdpi.com | Limited lifespan, typically of rodent origin. |

Investigation of Novel Molecular Targets and Therapeutic Paradigms

The chemical structure of this compound suggests potential interactions with a variety of biological targets, particularly within the CNS. The morpholine heterocycle is a key component in many CNS-active drugs. nih.govacs.org Future research should aim to identify and validate novel molecular targets for this compound, moving beyond established mechanisms to explore new therapeutic paradigms.

Potential areas of investigation include:

Glutamatergic System: Given the prevalence of dysfunction in the glutamate (B1630785) system in mood disorders and neurodegenerative diseases, this compound could be investigated as a modulator of NMDA, AMPA, or metabotropic glutamate (mGluR) receptors. tandfonline.comnih.govnih.gov The development of novel glutamatergic modulators represents a significant paradigm shift away from traditional monoamine-based therapies for depression. researchgate.net

Enzymes in Neurodegeneration: Morpholine-based compounds have shown potential as inhibitors of enzymes implicated in neurodegenerative diseases, such as cholinesterases (AChE, BuChE) and secretases (BACE-1), which are involved in Alzheimer's disease pathology. nih.govtandfonline.com

Ion Channels and Transporters: The compound could be screened for activity against various ion channels or neurotransmitter transporters, such as excitatory amino acid transporters (EAATs), which play a critical role in maintaining glutamate homeostasis. tandfonline.com

| Potential Molecular Target Class | Specific Examples | Therapeutic Paradigm / Disease Area | Rationale |

|---|---|---|---|

| Metabotropic Glutamate Receptors | mGluR2, mGluR5 | Mood Disorders, Anxiety | Modulating glutamatergic neurotransmission offers a novel approach for treatment-resistant depression. nih.govnih.gov |

| Neurodegenerative Enzymes | BACE-1 (β-secretase), γ-secretase, Acetylcholinesterase (AChE) | Alzheimer's Disease, Cognitive Disorders | Morpholine scaffolds are present in inhibitors of key enzymes in Alzheimer's pathology. nih.govtandfonline.com |

| Excitatory Amino Acid Transporters | EAAT1, EAAT2 | Mood Disorders, Neuroprotection | Enhancing glutamate uptake can be neuroprotective and may have antidepressant effects. tandfonline.com |

| Kinases | Leucine-rich repeat kinase 2 (LRRK2), PI3K | Parkinson's Disease, CNS Tumors | Aryl-morpholine structures are known to interact with various kinases involved in CNS pathologies. nih.govacs.org |

Q & A

Q. What approaches address low yields in the final coupling step of the morpholino ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.